![molecular formula C18H18N2O5 B5846287 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5846287.png)
4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is widely used as an antidepressant drug.
Mechanism of Action
4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and physiological effects:
4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to have neuroprotective effects, and it may have potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by stopping its administration. This allows for precise control over the experimental conditions. However, one limitation is that 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has a relatively short half-life, which means that its effects may not be long-lasting and may require frequent administration.
Future Directions
There are several future directions for research related to 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid. One area of research is the potential use of 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new and more potent MAO-A inhibitors based on the structure of 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid. Additionally, the effects of 4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid on other neurotransmitter systems and on other physiological processes such as inflammation and oxidative stress could be further investigated.
Synthesis Methods
4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can be synthesized by the reaction of 3-methoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base, followed by the reaction of the resulting product with 4-oxobutanoic acid. The final product is obtained by purification through recrystallization.
Scientific Research Applications
4-[(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been extensively studied for its antidepressant effects, and it has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
4-[3-[(3-methoxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-15-7-3-6-14(11-15)20-18(24)12-4-2-5-13(10-12)19-16(21)8-9-17(22)23/h2-7,10-11H,8-9H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHCOHGWCMGOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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